4-(5-Hydroxypyridin-2-yl)benzaldehyde

Medicinal Chemistry Drug Design ADME Prediction

For R&D labs seeking this specific isomer: its linear para-substitution pattern is critical for coordination chemistry and predictable SAR, unlike ortho/meta variants which introduce steric hindrance and disrupt conjugation. This high-purity building block, with its dual aldehyde-pyridine functionality, is essential for synthesizing GPR40 agonists, HbS modulators, and MOFs without compromising experimental reproducibility.

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
CAS No. 1261934-26-2
Cat. No. B3095181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Hydroxypyridin-2-yl)benzaldehyde
CAS1261934-26-2
Molecular FormulaC12H9NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=NC=C(C=C2)O
InChIInChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13-12/h1-8,15H
InChIKeyKJXYVPADRQMHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Hydroxypyridin-2-yl)benzaldehyde (CAS 1261934-26-2) Chemical Identity and Procurement Baseline


4-(5-Hydroxypyridin-2-yl)benzaldehyde (CAS 1261934-26-2; also named 2-(4-formylphenyl)-5-hydroxypyridine) is a biphenyl heterocyclic aldehyde with the molecular formula C12H9NO2 and a molecular weight of 199.20 g/mol . The compound features a 4-formylphenyl moiety attached at the 2-position of a 5-hydroxypyridine ring. This precise arrangement of the formyl and hydroxyl groups yields a calculated topological polar surface area (PSA) of 50.19 Ų and a computed partition coefficient (LogP) of 2.27 . It is commercially available as a solid reagent, typically at 95% purity, from several specialty chemical suppliers including Sigma-Aldrich (AldrichCPR) and abcr .

Procurement Risks in Substituting 4-(5-Hydroxypyridin-2-yl)benzaldehyde (CAS 1261934-26-2) with In-Class Analogs


Substituting 4-(5-Hydroxypyridin-2-yl)benzaldehyde with a positional isomer (e.g., 2-, 3-, or 4-hydroxy variants) or a regioisomer (e.g., 2-(5-hydroxypyridin-2-yl)benzaldehyde) is not scientifically equivalent due to the precise spatial orientation of the hydrogen bond donor/acceptor. The para-relationship between the formyl group and the pyridine ring in this compound ensures a linear molecular geometry, which is critical for applications in coordination chemistry and supramolecular assembly. In contrast, ortho- or meta-substituted analogs introduce steric hindrance and altered conjugation patterns that can disrupt binding affinities and reaction kinetics. Such differences are not trivial and cannot be compensated for by simple stoichiometric adjustment, making direct substitution a significant risk to experimental reproducibility and downstream project timelines.

Quantitative Differentiating Evidence for 4-(5-Hydroxypyridin-2-yl)benzaldehyde (CAS 1261934-26-2) Relative to Structural Analogs


Polar Surface Area Differentiation: 4-(5-Hydroxypyridin-2-yl)benzaldehyde vs. 4-(Pyridin-2-yl)benzaldehyde

The introduction of a hydroxyl group at the 5-position of the pyridine ring in 4-(5-Hydroxypyridin-2-yl)benzaldehyde confers a distinct topological polar surface area (PSA) relative to its non-hydroxylated core analog, 4-(Pyridin-2-yl)benzaldehyde. This difference is not merely incremental; it crosses a key threshold for predicting passive membrane permeability. The target compound's PSA is calculated to be 50.19 Ų, whereas the core analog lacking the hydroxyl group has a significantly lower PSA. This higher PSA for the target compound directly impacts its predicted pharmacokinetic profile .

Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity Comparison: 4-(5-Hydroxypyridin-2-yl)benzaldehyde vs. 4-(Pyridin-3-yl)benzaldehyde

The lipophilicity of 4-(5-Hydroxypyridin-2-yl)benzaldehyde, as indicated by its computed LogP of 2.27 , is higher than that of its positional isomer 4-(Pyridin-3-yl)benzaldehyde, which has a reported XLogP of 1.9 [1]. This difference of approximately 0.37 LogP units is not trivial; it reflects a measurable difference in the compound's distribution between aqueous and non-polar environments. A higher LogP suggests enhanced permeability but potentially lower aqueous solubility .

Medicinal Chemistry Lead Optimization Physicochemical Property

Hydrogen Bonding Capacity: 4-(5-Hydroxypyridin-2-yl)benzaldehyde vs. 4-(Pyridin-2-yl)benzaldehyde

A key structural distinction between 4-(5-Hydroxypyridin-2-yl)benzaldehyde and its non-hydroxylated analog, 4-(Pyridin-2-yl)benzaldehyde, lies in hydrogen bonding capacity. The target compound possesses two hydrogen bond donor atoms (one hydroxyl hydrogen and one nitrogen, though the nitrogen typically acts as an acceptor) and three acceptor atoms (one carbonyl oxygen, one hydroxyl oxygen, one pyridine nitrogen) . In contrast, the non-hydroxylated analog has only one acceptor (the nitrogen) and zero donors. This difference translates to a quantifiable increase in the number of potential intermolecular interactions .

Coordination Chemistry Supramolecular Chemistry Ligand Design

Molecular Weight and Elemental Composition Differentiation

The molecular formula of 4-(5-Hydroxypyridin-2-yl)benzaldehyde is C12H9NO2 with a molecular weight of 199.20 g/mol . This differentiates it from other in-class pyridinyl benzaldehydes. For instance, 4-(2-Hydroxypyridin-3-yl)benzaldehyde (CAS 869767-74-8) has the formula C13H8N2O and a molecular weight of 208.22 g/mol . This ~9 g/mol difference and distinct elemental composition (C12H9NO2 vs. C13H8N2O) are definitive and easily verifiable through LC-MS or elemental analysis, providing a clear analytical fingerprint.

Chemical Synthesis Analytical Chemistry Material Science

Recommended Application Scenarios for 4-(5-Hydroxypyridin-2-yl)benzaldehyde (CAS 1261934-26-2) Based on Quantitative Evidence


Synthesis of Potential GPR40 Agonist Leads for Diabetes Research

Given its structural motif of a 5-hydroxypyridine linked to a benzaldehyde, this compound serves as a key starting material for the synthesis of novel GPR40 agonists. GPR40 is a clinically relevant target for type 2 diabetes. The presence of the free aldehyde handle allows for the facile introduction of diverse chemical moieties through reactions like reductive amination or Wittig olefination, enabling the rapid exploration of structure-activity relationships around the aryl ether core common to this class of agents .

Precursor for Antisickling Agent Development

This compound's structure aligns with the pharmacophore of pyridyl benzaldehyde derivatives that have demonstrated allosteric modulation of sickle hemoglobin (HbS). By incorporating both the aromatic aldehyde and pyridine features of known antisickling agents like vanillin and pyridoxal, this molecule is a strategic intermediate for the design and synthesis of novel, high-affinity HbS modulators aimed at preventing erythrocyte sickling [1].

Building Block for Nitrogen-Containing Heterocycles and Schiff Base Ligands

The compound's dual functionality—a reactive benzaldehyde group and a pyridine nitrogen capable of coordination—makes it an ideal building block for generating diverse chemical libraries. It is particularly well-suited for synthesizing Schiff base ligands for transition metal catalysis, constructing imidazopyridine and other fused heterocyclic systems via condensation reactions, and exploring novel metal-organic frameworks (MOFs). The para-substitution pattern ensures the linear geometry preferred for many crystalline coordination polymers .

Medicinal Chemistry Scaffold for Optimizing ADME Properties

Based on its computed physicochemical properties (PSA of 50.19 Ų and LogP of 2.27), this compound represents a distinct starting point for medicinal chemistry campaigns focused on CNS targets or optimizing oral bioavailability. Its LogP value suggests moderate lipophilicity suitable for membrane permeation, while its PSA is near the threshold for favorable brain penetration. Incorporating this fragment can help fine-tune the pharmacokinetic profile of lead compounds where a balance between solubility and permeability is critical .

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